molecular formula C6H12 B12766322 trans-1,2-Dimethylcyclobutane CAS No. 15679-02-4

trans-1,2-Dimethylcyclobutane

Cat. No.: B12766322
CAS No.: 15679-02-4
M. Wt: 84.16 g/mol
InChI Key: IVAGOJQDJFWIRT-PHDIDXHHSA-N
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Description

trans-1,2-Dimethylcyclobutane: is an organic compound with the molecular formula C₆H₁₂ . It is a cycloalkane with two methyl groups attached to the first and second carbon atoms in a trans configuration. This compound is a stereoisomer of 1,2-dimethylcyclobutane, where the methyl groups are on opposite sides of the cyclobutane ring, making it more stable than its cis counterpart due to reduced steric strain .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Dimethylcyclobutane can be synthesized through various methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Dimethylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.

Major Products Formed:

Scientific Research Applications

trans-1,2-Dimethylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a model compound to study stereochemistry and conformational analysis of cycloalkanes.

    Biology: Research on its biological activity and potential as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1,2-dimethylcyclobutane involves its interaction with various molecular targets and pathways. Due to its stable trans configuration, it exhibits lower steric strain, making it less reactive compared to its cis isomer. The compound’s effects are primarily exerted through its participation in chemical reactions, where it acts as a substrate or intermediate .

Comparison with Similar Compounds

    cis-1,2-Dimethylcyclobutane: The cis isomer with both methyl groups on the same side of the ring, exhibiting higher steric strain and lower stability.

    1,3-Dimethylcyclobutane: A positional isomer with methyl groups on the first and third carbon atoms.

    Cyclobutane: The parent compound without any methyl substituents

Uniqueness: trans-1,2-Dimethylcyclobutane is unique due to its trans configuration, which reduces steric strain and increases stability compared to its cis isomer. This makes it an ideal compound for studying stereochemical effects and conformational analysis in cycloalkanes .

Properties

CAS No.

15679-02-4

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

(1R,2R)-1,2-dimethylcyclobutane

InChI

InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

IVAGOJQDJFWIRT-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]1C

Canonical SMILES

CC1CCC1C

Origin of Product

United States

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